Bienvenue dans la boutique en ligne BenchChem!

beta-Amanitin from Amanita phalloides

Natural product isolation Analytical chemistry Mycotoxin quantification

Beta-Amanitin (β-amanitin, CAS 21150-22-1) is a bicyclic octapeptide toxin belonging to the amatoxin family, isolated predominantly from the death cap mushroom Amanita phalloides. Among the nine known amatoxins, β-amanitin is classified as an acidic amatoxin due to its aspartic acid residue at position R3 (carboxyl group), distinguishing it structurally from the neutral α-amanitin which bears an asparagine (carboxamide) at the same position.

Molecular Formula C39H53N9O15S
Molecular Weight 920.0 g/mol
Cat. No. B8060889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amanitin from Amanita phalloides
Molecular FormulaC39H53N9O15S
Molecular Weight920.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
InChIInChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16?,17-,19?,23-,24-,25+,26-,27-,31-,32-,64?/m0/s1
InChIKeyIEQCUEXVAPAFMQ-PHDJIWHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amanitin from Amanita phalloides: Procurement-Relevant Identity, Source, and Pharmacological Class


Beta-Amanitin (β-amanitin, CAS 21150-22-1) is a bicyclic octapeptide toxin belonging to the amatoxin family, isolated predominantly from the death cap mushroom Amanita phalloides [1]. Among the nine known amatoxins, β-amanitin is classified as an acidic amatoxin due to its aspartic acid residue at position R3 (carboxyl group), distinguishing it structurally from the neutral α-amanitin which bears an asparagine (carboxamide) at the same position [2]. Both compounds share the conserved macrobicyclic scaffold and inhibit eukaryotic RNA polymerase II and III with high potency, yet the single-residue difference drives quantifiable divergence in natural abundance, systemic exposure, tissue distribution, temporal pharmacodynamics, renal clearance, and chemical conjugation capability—factors that directly affect experimental reproducibility, isolation economics, and payload engineering feasibility [1][2].

Why Beta-Amanitin Cannot Be Interchanged with Alpha-Amanitin or Other Amatoxins in Research and Development


Although α-amanitin and β-amanitin are frequently described as functionally equivalent RNA polymerase II inhibitors, multiple head-to-head studies demonstrate that their toxicokinetic and pharmacodynamic profiles are not interchangeable. Substituting α-amanitin for β-amanitin in an experimental protocol without accounting for the latter's 1.57-fold higher peak plasma concentration, 1.33-fold earlier onset of maximal protein synthesis inhibition, 2.49-fold greater urinary excretion rate, and differential organ retention at 24 hours post-exposure introduces systematic error in dose-response modeling, time-course experiments, and toxicokinetic extrapolations [1][2]. Moreover, for antibody-drug conjugate (ADC) development, β-amanitin's native carboxyl group enables direct linker conjugation without the additional synthetic modification required for α-amanitin's carboxamide—making β-amanitin a chemically distinct and procurement-relevant payload candidate . The evidence summarized below quantifies these differences and establishes why sourcing decisions must be compound-specific rather than amatoxin-generic.

Beta-Amanitin Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Alpha-Amanitin and Class Analogs


Natural Abundance Superiority in Amanita phalloides: Beta-Amanitin as the Predominant Amatoxin for Isolation Yield Optimization

In a definitive HPTLC analysis of 24 pooled Amanita phalloides samples collected across Germany and Switzerland (1970–1977), β-amanitin constituted 49% of total amanitins by mass, exceeding α-amanitin at 43% and γ-amanitin at 8% [1]. The average total amanitin content was 4,430 mg/kg dry weight (range: 2,010–7,300 mg/kg), meaning β-amanitin represents an average of approximately 2,170 mg/kg versus α-amanitin at approximately 1,905 mg/kg dry mushroom weight [1].

Natural product isolation Analytical chemistry Mycotoxin quantification

1.57-Fold Higher Peak Plasma Concentration Following Equivalent Oral Dosing: Beta-Amanitin Achieves Greater Systemic Exposure

In a direct comparative toxicokinetic study in mice, following a single oral administration of 10 mg/kg, β-amanitin achieved a Cmax of 143.1 μg/L versus α-amanitin at 91.1 μg/L (p < 0.05)—a 1.57-fold difference—despite nearly identical elimination half-lives (t1/2: β-amanitin 2.5–2.7 h; α-amanitin 2.4–2.8 h) and comparable Tmax values (1.0–1.5 h for both) [1]. The absolute bioavailability of β-amanitin alone has been independently measured at 7.3–9.4% [2].

Toxicokinetics In vivo pharmacology Bioavailability

Differential Organ Retention at 24 Hours: Beta-Amanitin Concentrates Significantly More in Stomach, Liver, and Kidney

At 24 hours following oral administration of a 10 mg/kg dose in mice, the content of β-amanitin in the stomach, liver, and kidney was significantly higher than that of α-amanitin (p < 0.05) [1]. The rank-order tissue distribution was identical for both compounds (intestine > stomach > kidney > lung > spleen > liver > heart), but β-amanitin maintained persistently elevated tissue-to-plasma AUC ratios, with the highest ratios in intestine and stomach, followed by kidney > spleen > lung > liver ≈ heart [2].

Tissue distribution Organ toxicity Forensic toxicology

Earlier Onset of Maximal Protein Synthesis Inhibition: Beta-Amanitin Peaks at 24 h Versus Alpha-Amanitin at 36 h in MCF-7 Cells

In a direct comparison on the MCF-7 breast cancer cell line using toxins purified from Amanita phalloides via preparative HPLC, β-amanitin achieved its maximal inhibition of protein synthesis at 24 hours post-treatment, whereas α-amanitin reached its peak inhibitory effect later, at 36 hours, across a concentration range of 0.01–100 μg/mL [1]. The MTT cytotoxicity assay confirmed that α-amanitin exhibited higher overall toxicity at 36 h, indicating a temporal divergence in the pharmacodynamic profiles of the two amatoxins [1].

Translation inhibition Cytotoxicity time-course Cancer cell biology

2.49-Fold Greater Urinary Excretion Rate in Human Poisoning: Beta-Amanitin Eliminated More Rapidly via the Renal Route

In a clinical study of 45 patients intoxicated with Amanita phalloides, the mean urinary excretion rate of β-amanitin was 80.15 μg/h, compared to 32.18 μg/h for α-amanitin—a 2.49-fold difference—measured across 23 cases with detectable urinary amatoxins [1]. Plasma amatoxin concentrations ranged from 23.5 to 162 ng/mL for β-amanitin and 8 to 190 ng/mL for α-amanitin in 11 plasma-positive cases [1]. Fecal elimination also trended higher for β-amanitin, with total amounts ranging from 4.2 to 6,270 μg versus 8.4 to 152 μg for α-amanitin across 10 patients [1].

Clinical toxicokinetics Human pharmacokinetics Renal elimination

Native Carboxyl Group Enables Direct ADC Linker Conjugation Without Synthetic Modification: A Structural Advantage Over Alpha-Amanitin

β-Amanitin contains a carboxylic acid functional group at position R3 (aspartic acid residue), whereas α-amanitin carries a carboxamide (asparagine) at the equivalent position [1]. This structural difference is explicitly recognized in the ADC patent literature (US Patent Application 20210260211), which lists β-amanitin with R1 = OH (free carboxyl) and α-amanitin with R1 = NH₂ (amide), enabling direct ester or amide bond formation with linker molecules for β-amanitin without the deamidation or additional activation steps required for α-amanitin [2]. A commercial technical assessment confirms that β-amanitin 'has a comparable biological activity but in addition it has a carboxy group, suitable for coupling reactions' . The conjugate of β-amanitin with concanavalin A demonstrated a four-fold reduction in toxicity relative to native β-amanitin, validating the feasibility of carboxyl-mediated conjugation for attenuating systemic toxicity [3].

Antibody-drug conjugate Payload chemistry Bioconjugation

Beta-Amanitin Application Scenarios: Evidence-Backed Procurement Decisions for Research and Industry


Antibody-Drug Conjugate (ADC) Payload Development: Leveraging the Native Carboxyl Conjugation Handle

β-Amanitin is the amatoxin of choice for ADC payload engineering because its aspartic acid carboxyl group enables direct, single-step linker conjugation without the pre-activation or deamidation chemistry required for α-amanitin's carboxamide [1][2]. The conjugate of β-amanitin with concanavalin A demonstrated a four-fold attenuation of toxicity relative to the free toxin, validating the carboxyl-mediated conjugation strategy for targeted delivery [3]. Procurement specification: ≥90% HPLC purity (typical commercial grade: ≥85% to ≥98%) to ensure reproducible drug-to-antibody ratio (DAR) and minimize unconjugated toxin carryover.

In Vivo Delayed-Organ Toxicity Modeling: Exploiting Beta-Amanitin's Prolonged Hepatic and Renal Retention

For animal models of delayed hepatotoxicity and nephrotoxicity, β-amanitin is the superior probe because it maintains significantly higher tissue concentrations in the liver, kidney, and stomach at 24 h post-dose compared to α-amanitin [1]. Its 1.57-fold higher Cmax at equivalent oral doses further ensures robust target organ engagement [1]. Researchers modeling amatoxin poisoning progression should use β-amanitin when the experimental endpoint requires persistent organ toxin levels beyond the first 24 hours, as α-amanitin clears these tissues more rapidly.

Accelerated In Vitro Transcription Inhibition Time-Course Studies: Capitalizing on Earlier Peak Effect

β-Amanitin achieves maximal inhibition of protein synthesis at 24 hours in MCF-7 cells—12 hours earlier than α-amanitin (peak at 36 h)—making it the preferred RNA polymerase II inhibitor when experimental designs demand compressed timelines or when studying early transcriptional shutdown events [1]. This temporal advantage is particularly relevant for high-throughput screening campaigns where shorter incubation periods improve workflow throughput and reduce cell culture maintenance costs.

Preparative-Scale Natural Product Isolation: Maximizing Yield from A. phalloides Biomass

β-Amanitin constitutes 49% of total amatoxins in A. phalloides (vs. 43% for α-amanitin), yielding approximately 2,170 mg per kg of dry mushroom weight on average [1]. For preparative chromatography workflows, this 14% relative abundance advantage translates directly to higher isolated mass per extraction cycle. Laboratories and commercial suppliers optimizing cost-of-goods for amatoxin production should prioritize β-amanitin isolation as the primary target compound, with α-amanitin as a secondary co-isolate. The chromatographic separation is well-established, with β-amanitin eluting at ~16 min versus α-amanitin at ~19 min under optimized reverse-phase HPLC conditions [2].

Quote Request

Request a Quote for beta-Amanitin from Amanita phalloides

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.